molecular formula C20H21N3O B2835971 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847395-18-0

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2835971
CAS No.: 847395-18-0
M. Wt: 319.408
InChI Key: MVLDLIHJMREZIH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidin-2-one class, characterized by a five-membered lactam ring fused with aromatic and heterocyclic substituents. The structure features a 2,5-dimethylphenyl group at position 1 and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety at position 4 of the pyrrolidinone core.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-8-9-14(2)18(10-13)23-12-15(11-19(23)24)20-21-16-6-4-5-7-17(16)22(20)3/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLDLIHJMREZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the Methylbenzimidazol Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in various diseases. Its structural features suggest it may interact with biological targets relevant to neurodegenerative diseases, psychiatric disorders, and cancer.

Neuroprotective Properties
Research indicates that compounds similar to 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may exhibit neuroprotective effects through modulation of neurotransmitter systems. For instance, studies have shown that derivatives can act as antagonists at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Effects of Related Compounds

CompoundTargetEffectReference
KYNANMDAAntagonist
QUINNMDAAgonist
1-Methyl-Benzo[d]imidazole DerivativesVarious ReceptorsNeuroprotection

Anticancer Activity

The compound has been investigated for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell signaling pathways related to tumor growth.

Case Study: Inhibition of Tumor Growth
Research conducted on related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. For instance, a study highlighted that certain derivatives could effectively reduce the viability of cancer cells while sparing normal cells .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis Induction
Compound BLung CancerCell Cycle Arrest

Psychopharmacology

The compound's potential role in treating psychiatric disorders is under exploration. Its interaction with neurotransmitter systems may offer new avenues for addressing conditions such as depression and anxiety.

Research Insights
Studies have suggested that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation . This opens up possibilities for developing novel antidepressants or anxiolytics based on this compound's framework.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A: 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (from )

  • Key Differences: The phenyl group is substituted with methoxy (-OCH₃) instead of methyl (-CH₃) groups. The benzodiazol moiety includes a 3-(4-methylphenoxy)propyl chain instead of a methyl group.
  • The extended alkyl-phenoxy chain in Compound A may improve membrane permeability but could reduce metabolic resistance due to increased steric bulk .

Compound B : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (from )

  • Key Differences :
    • A chloro-hydroxyphenyl group replaces the dimethylphenyl substituent.
    • The benzodiazol is substituted with a thioxo-oxadiazole ring.
  • Implications: The chloro and hydroxy groups enhance antioxidant activity, as demonstrated by its 1.5× higher radical scavenging activity than ascorbic acid .

Functional Group Modifications on the Pyrrolidinone Core

Compound C : 1-(2,5-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (C630-0152, from )

  • Key Differences :
    • The benzodiazol nitrogen is substituted with a propargyl (-C≡CH) group instead of a methyl group.
  • Implications :
    • The propargyl group introduces alkyne functionality, enabling click chemistry for bioconjugation or probe development.
    • This modification may alter pharmacokinetic properties, such as increased lipophilicity and metabolic susceptibility .

Mechanistic and Structural Insights

  • Electron-Donating vs. In contrast, chloro and hydroxy groups (Compound B) introduce polarity and hydrogen-bonding capacity, critical for radical scavenging .
  • Heterocyclic Modifications: The benzodiazol moiety’s substitution (methyl vs. propargyl vs. alkyl-phenoxy chains) significantly impacts steric accessibility and binding to biological targets. For example, the propargyl group in Compound C offers synthetic versatility but may reduce metabolic stability compared to methyl substituents .

Biological Activity

1-(2,5-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2C_{18}H_{20}N_{2}, and it features a pyrrolidinone ring substituted with a dimethylphenyl group and a benzimidazole moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : Interaction with various receptors can modulate physiological responses, potentially leading to therapeutic effects in conditions such as anxiety or depression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus200 µg/mL
K. pneumoniaeNot determined
A. baumanniiNot determined

Studies indicate that at higher concentrations (up to 800 µg/mL), the compound effectively inhibits bacterial growth, demonstrating potential as an antimicrobial agent .

Case Studies

A notable study explored the compound's effects on human cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that the compound exhibited higher efficacy in the 2D assays compared to the 3D models, emphasizing the importance of considering cellular context in drug testing .

Another investigation into the compound's properties highlighted its potential as an anti-Alzheimer's agent through inhibition of acetylcholinesterase (AChE), with promising results suggesting neuroprotective effects .

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